molecular formula C20H23N5 B8222955 N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine CAS No. 104170-15-2

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B8222955
CAS No.: 104170-15-2
M. Wt: 333.4 g/mol
InChI Key: ZAJWGBZIRZZTKB-UHFFFAOYSA-N
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Description

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a polydentate ligand featuring an ethane-1,2-diamine backbone substituted with three pyridin-2-ylmethyl groups. Its structural design enables strong metal coordination, making it valuable in catalysis, material science, and bioinorganic chemistry. The ligand’s flexibility and donor atom arrangement (three pyridyl nitrogen atoms and two amine nitrogen atoms) allow for versatile binding modes, though its denticity depends on the metal center and reaction conditions .

Properties

IUPAC Name

N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-4-10-22-18(7-1)15-21-13-14-25(16-19-8-2-5-11-23-19)17-20-9-3-6-12-24-20/h1-12,21H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWGBZIRZZTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCN(CC2=CC=CC=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578824
Record name N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104170-15-2
Record name N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Formation and Borohydride Reduction

The most widely documented route involves a two-step process: Schiff base condensation followed by sodium borohydride reduction . Pyridine-2-carbaldehyde reacts with ethane-1,2-diamine in a 3:1 molar ratio under mild conditions (ethanol, 25–40°C) to form a tris-Schiff base intermediate. Subsequent reduction with NaBH4 in methanol yields TPEN with purities exceeding 90% after recrystallization.

Key Reaction Conditions:

ParameterDetail
SolventEthanol or methanol
Temperature25–40°C (condensation)
Reducing AgentNaBH4 (3–4 equivalents)
Yield60–67% after purification

This method benefits from simplicity but requires careful pH control to avoid over-reduction or byproduct formation.

Alkylation with Picolyl Chloride

An alternative approach employs pyridin-2-ylmethyl chloride (picolyl chloride) as the alkylating agent. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is synthesized by reacting ethane-1,2-diamine with three equivalents of picolyl chloride in aqueous NaOH. The reaction proceeds via nucleophilic substitution, with the amine backbone acting as the nucleophile.

Optimization Insights:

  • Excess picolyl chloride (3.5–4.0 equivalents) ensures complete alkylation.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

  • Post-reaction extraction with methylene chloride and silica gel chromatography achieves >95% purity.

Reductive Amination Strategies

One-Pot Double Reductive Amination

A scalable method utilizes double reductive amination to assemble TPEN in a single pot. Pyridine-2-carbaldehyde and ethane-1,2-diamine undergo sequential imine formation and reduction using ammonium formate or NaBH3CN. This cascade reaction minimizes intermediate isolation steps, achieving yields of 55–65%.

Critical Parameters:

  • Stoichiometry: 3:1 aldehyde-to-diamine ratio.

  • Catalyst: Ir-PA1 or Ir-PA4 catalysts enhance selectivity for tertiary amine formation.

  • Solvent: Ethanol or THF facilitates imine stabilization.

Metal-Catalyzed Hydrogenation

Palladium or nickel catalysts enable hydrogenative reductive amination under mild pressures (1–3 bar H2). This method avoids borohydride residues, making it preferable for pharmaceutical applications. Yields range from 50–58%, with reaction times of 12–24 hours.

Solvent Extraction and Purification

Liquid-Liquid Extraction

Crude TPEN is purified via sequential extractions:

  • Acid-Base Partitioning: Adjust pH to 2–3 (HCl) to protonate TPEN, extracting into aqueous phase. Neutralization (pH 10) precipitates the ligand.

  • Organic Solvent Wash: Methylene chloride or ethyl acetate removes hydrophobic impurities.

Chromatographic Techniques

  • Silica Gel Chromatography: Elution with CHCl3:MeOH (95:5) resolves TPEN from mono- or di-substituted byproducts.

  • HPLC Purification: Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for analytical applications.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent patents describe continuous flow systems for TPEN synthesis, reducing reaction times from days to hours. Key advantages include:

  • Precise temperature control (40–60°C).

  • Automated solvent and reagent delivery.

  • Yields of 70–75% at pilot scales.

Green Chemistry Innovations

  • Microwave Assistance: Reduces condensation steps from 7 days to 12 hours.

  • Aqueous Reaction Media: Minimizes organic solvent use, aligning with sustainability goals.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Schiff Base Reduction60–6790–95Moderate
Picolyl Chloride55–6085–90High
Reductive Amination50–6588–93High
Continuous Flow70–7595–98Industrial

Comparison with Similar Compounds

Denticity and Donor Atom Arrangement

Key Compounds :

Compound Name Denticity Donor Atoms Key Structural Feature
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine Pentadentate 3 Pyridyl-N, 2 Amine-N Open-chain diamine with three pyridylmethyl groups
TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) Hexadentate 4 Pyridyl-N, 2 Amine-N Ethylenediamine backbone with four pyridylmethyl groups
6-Me3-TPMA (tris(6-methyl-2-pyridylmethyl)amine) Tridentate 3 Pyridyl-N Tripodal amine with methyl-substituted pyridyl groups
(E)-N1,N1-dimethyl-N2-(pyridin-2-ylmethylene)ethane-1,2-diamine Tridentate 1 Pyridyl-N, 1 Imine-N, 1 Amine-N Schiff base ligand with conjugated imine moiety

Analysis :

  • Zn²⁺) .
  • Donor Atoms: Unlike Schiff base ligands (e.g., in ), which utilize imine nitrogen for coordination, the target compound relies on pyridyl and amine groups, offering stronger σ-donation and weaker π-backbonding .

Structural Flexibility and Ligand Geometry

Key Comparisons :

  • Open-Chain vs. Cyclic Ligands : The target compound’s open-chain diamine backbone provides greater conformational flexibility compared to cyclic analogs like L1 (6-methyl-6-(pyridin-2-yl)-1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane) . This flexibility allows adaptation to diverse metal coordination geometries but may reduce preorganization for specific binding sites.
  • Steric Effects : Substituents on the pyridyl rings (e.g., methyl groups in 6-Me3-TPMA ) introduce steric hindrance, which can hinder substrate access in catalytic applications. The target compound’s unsubstituted pyridyl groups strike a balance between electronic donation and steric bulk.

Electronic and Catalytic Properties

Electronic Effects :

  • Pyridylmethyl groups are strong-field ligands, stabilizing higher oxidation states in metal centers (e.g., Fe³⁺ or Co³⁺). This contrasts with Schiff base ligands (), where conjugated imine systems delocalize electron density, favoring redox-active metal sites .

Catalytic Performance :

  • In Co(II)-catalyzed vinyl addition polymerization (), ligands with pyridylmethyl groups show higher activity than Schiff base variants due to stronger metal-ligand bonding. The target compound’s tridentate/pentadentate nature may further enhance catalytic efficiency in similar reactions .

Biological Activity

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine (commonly referred to as TPEN) is a chelating agent with significant biological activity, particularly through its interaction with metal ions. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N5
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 104170-15-2

The primary mechanism by which TPEN exerts its biological effects is through the chelation of metal ions, particularly transition metals such as zinc (Zn), copper (Cu), and iron (Fe). This chelation can influence various biochemical pathways:

  • Metal Ion Regulation : TPEN effectively sequesters free metal ions, thereby modulating their availability for biological processes. This is crucial in cellular environments where metal ions serve as cofactors for enzymes or structural components.
  • Oxidative Stress Modulation : By chelating metal ions that catalyze the formation of reactive oxygen species (ROS), TPEN can reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

1. Anticancer Properties

Research indicates that TPEN's ability to chelate zinc and copper can inhibit cancer cell proliferation. For instance:

  • Study Findings : In vitro studies have shown that TPEN treatment leads to apoptosis in various cancer cell lines by disrupting zinc-dependent signaling pathways .

2. Neuroprotective Effects

TPEN has been studied for its neuroprotective properties:

  • Mechanism : The compound's ability to chelate excess zinc is particularly relevant in neurodegenerative diseases like Alzheimer's, where zinc accumulation contributes to neurotoxicity .

3. Role in Metal Ion Homeostasis

TPEN serves as a tool for studying the role of metal ions in biological systems:

  • Experimental Use : It is frequently used in experimental setups to manipulate metal ion concentrations and assess their biological effects .

Case Studies

StudyObjectiveKey Findings
Zhang et al. (2014)Evaluate TPEN's effect on cancer cellsDemonstrated that TPEN induces apoptosis through zinc chelation.
Tang et al. (2006)Investigate catalytic propertiesFound that TPEN complexes show high catalytic activity for electrochemical reactions, indicating potential industrial applications.
Mikata et al. (2005)Assess neuroprotective effectsReported that TPEN mitigates neurotoxicity by reducing zinc levels in neuronal cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of TPEN, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
N,N-Bis(2-pyridylmethyl)ethylenediamineTwo pyridyl groupsLess effective in Zn chelation compared to TPEN.
N,N,N',N'-Tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamineFour pyridyl groupsShows broader coordination capabilities but may have reduced specificity for Zn .

Q & A

Q. What are the standard synthetic routes for N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine, and how is purity ensured?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting ethane-1,2-diamine with pyridine-2-carboxaldehyde under controlled pH and temperature, followed by reduction (e.g., NaBH₄) to stabilize the amine linkages. Purification is achieved through column chromatography using silica gel and methanol/chloroform eluents, with purity verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction is recommended .

Q. Which spectroscopic techniques are critical for characterizing this ligand and its metal complexes?

  • ¹H/¹³C NMR : To confirm the ligand’s structure and monitor coordination-induced shifts in metal complexes.
  • IR spectroscopy : Identifies shifts in C=N or NH stretches upon metal binding.
  • UV-Vis and fluorescence spectroscopy : Used to study electronic transitions and emissive properties in metal complexes (e.g., Zn²⁺ or Cd²⁺ sensing) .
  • X-ray crystallography : Essential for resolving coordination geometries and supramolecular interactions .

Q. What are the primary research applications of this ligand in coordination chemistry?

The ligand’s pyridyl and amine groups enable versatile metal coordination, making it valuable for:

  • Fluorescent sensors : Its derivatives show "turn-on" fluorescence for Zn²⁺ and Cd²⁺ detection, with blue-shifted emission upon metal binding .
  • Coordination polymers : Used in hybrid ultramicroporous materials (HUMs) for gas separation (e.g., C₂H₂/CO₂) .
  • Catalysis : As a ligand in transition-metal catalysts for organic transformations.

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Safety : Use nitrile gloves, lab coats, and goggles. Avoid inhalation; work in a fume hood. In case of skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved?

  • Validation tools : Use SHELX suite (SHELXL/SHELXS) for refinement and check for overfitting via R-factor analysis. Cross-validate with DFT-calculated bond lengths (e.g., Gaussian09/B3LYP) .
  • Supplementary data : Employ Hirshfeld surface analysis (CrystalExplorer) to assess weak interactions (e.g., C–H⋯Cl) that may influence geometry .

Q. What strategies optimize the ligand’s fluorescence quantum yield in metal sensing?

  • Structural tuning : Introduce electron-withdrawing groups (e.g., NO₂) to the pyridyl rings to enhance photoinduced electron transfer (PET) suppression.
  • Solvent selection : Use low-polarity solvents (e.g., THF) to minimize non-radiative decay.
  • Metal choice : Prioritize closed-shell d¹⁰ ions (Zn²⁺, Cd²⁺) to reduce fluorescence quenching .

Q. How does ligand flexibility impact the design of coordination polymers for gas separation?

  • Chelation vs. bridging : The ligand’s ethylenediamine backbone allows chelation to metal nodes (e.g., Zn²⁺), while pyridyl groups enable bridging to form 2D/3D frameworks.
  • Pore tuning : Adjust counterions (e.g., SiF₆²⁻ vs. SO₄²⁻) to modulate pore size and selectivity for C₂H₂/CO₂ separation .

Q. What computational methods are used to predict metal-binding affinity and selectivity?

  • DFT calculations : Calculate Gibbs free energy changes (ΔG) for metal-ligand complexation.
  • Molecular docking : Simulate interactions with biomolecular targets (e.g., enzymes) to guide drug-discovery applications .
  • MD simulations : Assess stability of coordination polymers in humid environments .

Methodological Notes

  • Crystallographic data deposition : Always deposit validated CIF files in repositories (e.g., CCDC) for peer review .
  • Controlled experiments : Replicate fluorescence assays under varying pH (4–9) and ionic strengths to assess robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine

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